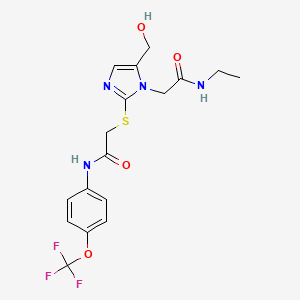
N-ethyl-2-(5-(hydroxymethyl)-2-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1H-imidazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-ethyl-2-(5-(hydroxymethyl)-2-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1H-imidazol-1-yl)acetamide” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole ring, the amide group, and the various substituents. The trifluoromethoxyphenyl group would likely contribute significant steric bulk and electronic effects .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the imidazole ring, the amide group, and the various substituents. The imidazole ring and the amide group are both nucleophilic and could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the imidazole ring, the amide group, and the various substituents would likely affect its solubility, stability, and other properties .Aplicaciones Científicas De Investigación
Anticancer Properties
Compound X exhibits promising anticancer activity. Researchers have explored its effects on various cancer cell lines, including breast, lung, and colon cancer. Mechanistically, it interferes with cell proliferation, induces apoptosis, and inhibits angiogenesis. Further studies are needed to optimize its efficacy and understand its precise molecular targets .
Anti-inflammatory Potential
Inflammation plays a crucial role in various diseases. Compound X has demonstrated anti-inflammatory effects by modulating key pathways, such as NF-κB and COX-2. Its potential as a therapeutic agent for inflammatory conditions warrants further investigation .
Neuroprotective Effects
Compound X has shown neuroprotective properties in preclinical models. It enhances neuronal survival, reduces oxidative stress, and attenuates neuroinflammation. Researchers are exploring its potential in neurodegenerative disorders like Alzheimer’s and Parkinson’s disease .
Antimicrobial Activity
Compound X exhibits antimicrobial effects against both Gram-positive and Gram-negative bacteria. It disrupts bacterial cell membranes and inhibits growth. Researchers are investigating its potential as an alternative to existing antibiotics .
Metabolic Syndrome and Diabetes
Emerging evidence suggests that Compound X may impact metabolic pathways. It enhances insulin sensitivity, regulates glucose metabolism, and reduces lipid accumulation. These properties make it a candidate for managing metabolic syndrome and type 2 diabetes .
Direcciones Futuras
Propiedades
IUPAC Name |
N-ethyl-2-[5-(hydroxymethyl)-2-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylimidazol-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O4S/c1-2-21-14(26)8-24-12(9-25)7-22-16(24)29-10-15(27)23-11-3-5-13(6-4-11)28-17(18,19)20/h3-7,25H,2,8-10H2,1H3,(H,21,26)(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRBHMNBTVJZIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)OC(F)(F)F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-2-(5-(hydroxymethyl)-2-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1H-imidazol-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![morpholin-4-yl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2399205.png)

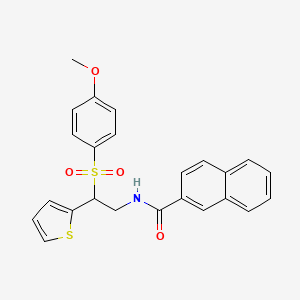
![N-[6-(1H-pyrrol-1-yl)-2H-1,3-benzodioxol-5-yl]prop-2-enamide](/img/structure/B2399210.png)
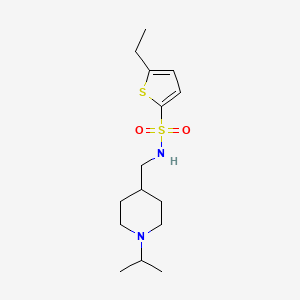
![2-[(4-Fluoro-3-methoxyphenyl)amino]cyclobutan-1-ol](/img/structure/B2399213.png)
![3-[2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2399214.png)
![(4,4-Difluoropiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2399215.png)
![(E)-1-benzyl-7-(but-2-en-1-yl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2399218.png)
![1-(3-chloro-4-methoxyphenyl)-4-(3-phenylpropyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2399220.png)
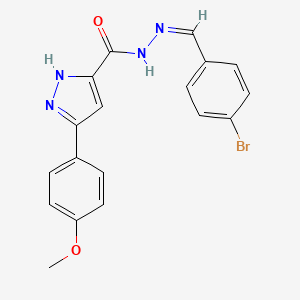
![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2399225.png)
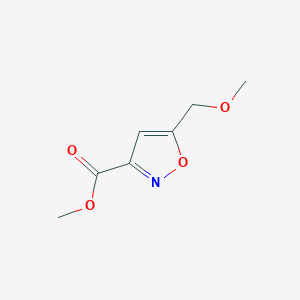
![Allyl 6-[4-(4-fluorophenyl)piperazino]nicotinate](/img/structure/B2399228.png)